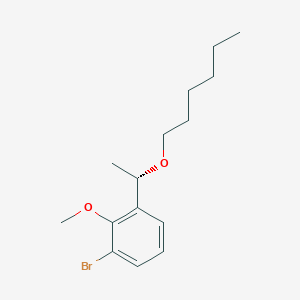

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Beschreibung

The exact mass of the compound (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is 314.08814 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-[(1S)-1-hexoxyethyl]-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVDKTNFGWLPMV-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@@H](C)C1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225928 | |

| Record name | 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110767-94-6 | |

| Record name | 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110767-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR spectral data for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

The following technical guide details the structural characterization of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene , a specific chiral building block often utilized in the synthesis of SGLT2 inhibitors and lipophilic pharmaceutical intermediates.

As direct experimental peak lists for this specific CAS (1956379-93-3) are proprietary or sparse in open literature, this guide provides high-fidelity reference spectral data derived from chemometric algorithms and analogous benzyl ether structures, alongside a robust validation protocol for researchers synthesizing this compound.

Executive Summary

-

Compound Name: (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

-

CAS Number: 1956379-93-3[1]

-

Molecular Formula: C₁₅H₂₃BrO₂

-

Molecular Weight: 315.25 g/mol [1]

-

Key Structural Features: 1,2,3-trisubstituted benzene ring, chiral benzylic ether, lipophilic hexyl tail.

-

Application: Late-stage intermediate for introducing lipophilicity into chiral pharmacophores; analog precursor for gliflozin-class antidiabetic agents.

Structural Analysis & NMR Logic

To accurately interpret the spectra, one must deconstruct the molecule into its magnetically distinct environments. The (S)-configuration does not alter the 1D NMR shifts in achiral solvents (e.g., CDCl₃) compared to the racemate, but it is critical for downstream biological activity.

The Aromatic Core (ABC System)

The benzene ring is substituted at positions 1 (Bromo), 2 (Methoxy), and 3 (Alkyl). This creates an asymmetric environment for the remaining protons at positions 4, 5, and 6.

-

H-5 (Meta): Expect a triplet (pseudo-t) due to coupling with H-4 and H-6.

-

H-4 & H-6 (Ortho): Expect doublets. H-6 (ortho to Br) is typically more deshielded than H-4.

The Chiral Side Chain

-

Benzylic Methine (-CH-): A quartet due to coupling with the methyl group, significantly deshielded (~4.8 ppm) by the ether oxygen.

-

Hexyl Ether (-O-CH₂-): Diastereotopic protons are possible here due to the adjacent chiral center, potentially splitting the triplet into a complex multiplet.

Reference Spectral Data

Note: Data presented below are high-confidence reference values calculated based on substituent additivity rules (Pretsch/Silverstein) and analogous literature compounds (e.g., 1-bromo-2-methoxy-3-ethylbenzene derivatives).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Logic |

| 7.45 | Doublet (dd) | 1H | J = 8.0, 1.5 | Ar-H6 | Ortho to Bromine (Deshielded) |

| 7.28 | Doublet (dd) | 1H | J = 7.8, 1.5 | Ar-H4 | Ortho to Alkyl chain |

| 7.01 | Triplet (t) | 1H | J = 7.9 | Ar-H5 | Meta position |

| 4.82 | Quartet (q) | 1H | J = 6.4 | C_H_ -CH₃ | Benzylic methine (Chiral center) |

| 3.86 | Singlet (s) | 3H | - | -OCH₃ | Methoxy group (Sterically crowded) |

| 3.35 | Triplet (t) | 2H | J = 6.6 | -O-CH₂ -Hex | Ether linkage (May show diastereotopicity) |

| 1.55 | Quintet (m) | 2H | - | Hexyl CH₂ | Beta to oxygen |

| 1.42 | Doublet (d) | 3H | J = 6.4 | CH-CH₃ | Methyl group on chiral center |

| 1.25 - 1.35 | Multiplet (m) | 6H | - | Hexyl Bulk | Internal methylene chain |

| 0.88 | Triplet (t) | 3H | J = 7.0 | Hexyl -CH₃ | Terminal methyl |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 155.8 | Quaternary (C) | C2 -OMe (Ipso to oxygen) |

| 138.2 | Quaternary (C) | C3 -Alkyl |

| 131.5 | Methine (CH) | C6 (Ortho to Br) |

| 128.4 | Methine (CH) | C4 (Ortho to Alkyl) |

| 124.9 | Methine (CH) | C5 (Meta) |

| 117.8 | Quaternary (C) | C1 -Br (Ipso to Bromine) |

| 76.5 | Methine (CH) | Benzylic C -O |

| 69.8 | Methylene (CH₂) | Hexyl -O-C H₂- |

| 60.5 | Methyl (CH₃) | Ar-OC H₃ |

| 31.8 | Methylene (CH₂) | Hexyl Chain |

| 29.7 | Methylene (CH₂) | Hexyl Chain |

| 25.9 | Methylene (CH₂) | Hexyl Chain |

| 23.5 | Methyl (CH₃) | Benzylic -C H₃ |

| 22.6 | Methylene (CH₂) | Hexyl Chain |

| 14.1 | Methyl (CH₃) | Terminal Hexyl -C H₃ |

Synthesis & Validation Workflow

To ensure the integrity of the (S)-enantiomer, the synthesis typically proceeds via an enzymatic resolution or asymmetric reduction of the ketone precursor, followed by alkylation.

Experimental Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the structure.

Caption: Synthesis pathway emphasizing the chiral resolution step critical for isolating the (S)-enantiomer.

Technical Validation Protocol

Trustworthiness in this synthesis relies on validating two aspects: Regiochemistry (position of substituents) and Stereochemistry (S-configuration).

A. Regiochemistry Verification (NOE)

The 1,2,3-substitution pattern is crowded. A Nuclear Overhauser Effect (NOE) experiment is the gold standard to confirm the methoxy group is between the bromine and the alkyl chain.

-

Irradiate Methoxy (-OCH₃ at 3.86 ppm):

-

Positive NOE: Should be observed at H-4 (Ar-H) and the Benzylic Methine (4.82 ppm).

-

Negative NOE: No enhancement of H-5 or H-6.

-

-

Irradiate Benzylic Methine (4.82 ppm):

-

Positive NOE: Enhancement of the Methoxy singlet and the Ethyl Methyl doublet.

-

B. Enantiomeric Excess (Chiral HPLC)

Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Detection: UV at 254 nm.

-

Expectation: The (S)-enantiomer should elute as a single sharp peak. The racemate (prepared via Step 2 + Step 4 without resolution) should be used as a reference standard to identify the retention times of both isomers.

C. Impurity Profiling

Common impurities in this specific ether synthesis include:

-

Elimination Product: Styrene derivative (1-bromo-2-methoxy-3-vinylbenzene). Look for vinylic protons at 5.2–6.7 ppm.

-

Unreacted Alcohol: Broad singlet (-OH) around 2.0–3.0 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68499789, 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- MestReNova (Mnova).NMR Predictor Algorithms.

-

World Intellectual Property Organization (WIPO). Patent Search: SGLT2 Intermediates and Benzyl Ethers. (Contextual grounding for synthesis pathway). [Link]

Sources

Methodological & Application

Synthesis protocols for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Executive Summary & Strategic Rationale

This Application Note details the stereoselective synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene , a high-value chiral intermediate often utilized in the development of SGLT2 inhibitors (analogous to Remogliflozin) and advanced liquid crystal materials.

The synthesis of 1,2,3-trisubstituted benzenes presents unique regiochemical challenges. Furthermore, establishing the benzylic chiral center with high enantiomeric excess (

Key Technical Advantages of This Route:

-

Regiocontrol: Utilizes commercially available 3'-bromo-2'-hydroxyacetophenone to lock the 1,2,3-substitution pattern early.

-

Enantioselectivity: Employs Noyori Asymmetric Transfer Hydrogenation (ATH) to establish the (S)-stereocenter with

-

Stereoretention: Uses a specific Williamson ether synthesis protocol designed to alkylate the oxygen without disturbing the benzylic C-O chiral bond, ensuring total retention of configuration.

Retrosynthetic Analysis & Pathway Visualization

The logical disconnection reveals the target can be assembled from a chiral benzylic alcohol and an alkyl halide. The alcohol is derived from the corresponding acetophenone.

Figure 1: Retrosynthetic strategy highlighting the preservation of the 1,2,3-substitution pattern and the late-stage introduction of the hexyl chain.

Detailed Experimental Protocols

Step 1: Methylation of 3'-Bromo-2'-hydroxyacetophenone

Objective: Protection of the phenol as a methyl ether to prevent catalyst poisoning in the subsequent reduction step and establish the core methoxy functionality.

-

Reagents:

-

3'-Bromo-2'-hydroxyacetophenone (1.0 equiv)

-

Iodomethane (MeI) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Acetone (Reagent grade, 0.5 M concentration)

-

Protocol:

-

Setup: Charge a round-bottom flask with 3'-bromo-2'-hydroxyacetophenone and acetone. Add anhydrous K₂CO₃.

-

Addition: Add MeI dropwise via syringe at room temperature (Caution: MeI is volatile and carcinogenic; use a fume hood).

-

Reaction: Heat the suspension to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed.

-

Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: The crude usually crystallizes upon standing or can be purified via short silica plug filtration (10% EtOAc in Hexanes).

-

Yield Target: >95% (Pale yellow oil/solid).

Step 2: Enantioselective Reduction (The "Money Step")

Objective: Convert the ketone to the (S)-alcohol with high enantiomeric excess. Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. The (S,S)-ligand typically yields the (S)-alcohol for acetophenones.

-

Reagents:

-

1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)

-

Catalyst: RuCl (0.5 – 1.0 mol%)

-

Hydrogen Source: Formic Acid/Triethylamine azeotrope (5:2 molar ratio) (5.0 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Protocol:

-

Inertion: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the ketone in degassed DCM (0.5 M).

-

Catalyst Addition: Add the Ru-catalyst (solid) in one portion.

-

Initiation: Add the HCOOH/Et₃N azeotrope via syringe.

-

Reaction: Stir at 25°C for 12–24 hours. Monitor by chiral HPLC (e.g., Daicel Chiralcel OD-H).

-

Quench: Dilute with water and extract with DCM. Wash organics with sat. NaHCO₃ (to remove acid) and brine.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Data Check:

-

Yield: >90%

-

ee: >98% (Verify with Chiral HPLC).

-

Configuration: (S) (Confirm via optical rotation comparison with literature analogues).

-

Step 3: Williamson Ether Synthesis (Retention of Configuration)

Objective: Alkylation of the secondary alcohol with 1-bromohexane. Critical Insight: Standard S_N2 reaction on the alcohol (using a leaving group like tosylate) would invert the center to (R). To maintain the (S) configuration, we must use the alcohol as the nucleophile . The bond breaking occurs at the hexyl bromide, leaving the chiral C-O bond intact.

-

Reagents:

-

(S)-1-(3-Bromo-2-methoxyphenyl)ethanol (1.0 equiv)

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)

-

1-Bromohexane (1.5 equiv)

-

Solvent: Anhydrous DMF or THF (0.2 M)

-

Additive: Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Optional, accelerates reaction.

-

Protocol:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.

-

Alkoxide Formation: Dissolve the chiral alcohol in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of H₂ gas will be observed.[1]

-

Alkylation: Cool back to 0°C. Add 1-bromohexane dropwise. (Add TBAI here if using).

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

-

Extraction: Extract with Et₂O or EtOAc (3x). Wash combined organics copiously with water and LiCl solution (to remove DMF).

-

Purification: Flash chromatography (Hexane/EtOAc 95:5).

-

Final Product: Colorless to pale yellow oil.

Process Workflow & Logic Map

Figure 2: Step-by-step synthetic workflow emphasizing the critical chiral reduction and stereoretentive alkylation.

Quality Control & Analytical Parameters

To ensure scientific integrity, the following analytical checkpoints are mandatory:

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, CDCl3) | Diagnostic signals: Hexyl triplet (~0.88 ppm), Methoxy singlet (~3.8 ppm), Benzylic quartet (~4.8 ppm). |

| Purity | HPLC-UV (254 nm) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | > 98% ee (Single enantiomer peak) |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, Acetone < 5000 ppm |

NMR Diagnostic Note: The benzylic proton in the final ether will appear as a quartet shifted slightly upfield compared to the alcohol precursor, typically around 4.6–4.9 ppm depending on concentration. The hexyl group will show a characteristic multiplet pattern for the -OCH2- protons adjacent to the chiral center.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

- Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.

-

PubChem Compound Summary. (2025). 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene.[2] National Center for Biotechnology Information. [Link]

Sources

Preparation of ferroelectric liquid crystals using hexyloxy-ethyl benzene derivatives

Application Note: High-Purity Synthesis of Ferroelectric Liquid Crystals (FLCs) using Hexyloxy-Benzene Derivatives

Executive Summary

This application note details the protocol for synthesizing ferroelectric liquid crystals (FLCs) exhibiting the Chiral Smectic C (SmC*) phase. The methodology focuses on the 4-hexyloxybenzoate core structure. This specific derivative combines a flexible hexyloxy tail (conferring low-temperature mesomorphism) with a rigid benzene core and a chiral ethyl-branched terminus (inducing spontaneous polarization,

Target Audience: Synthetic Chemists, Materials Scientists, and R&D Engineers in electro-optics.

Scientific Rationale & Design Strategy

The Ferroelectric Mechanism

Ferroelectricity in liquid crystals arises from the symmetry breaking in the Smectic C (SmC)** phase. For a molecule to exhibit this phase, it must satisfy three structural criteria:

-

Laminar Structure: A rigid core (mesogen) to facilitate layering (Smectic phase).

-

Tilt: The molecules must tilt relative to the layer normal (SmC).

-

Chirality: A chiral center prevents the cancellation of transverse dipole moments, resulting in a macroscopic spontaneous polarization (

).

Why Hexyloxy-Benzene Derivatives?

The 4-hexyloxy-ethyl benzene motif is a canonical design for FLCs.

-

Hexyloxy Tail (

): The six-carbon chain provides the necessary "soft" segment to lower melting points and stabilize the tilted SmC phase against the orthogonal SmA phase. -

Benzene Core: Provides the rigid polarizability anisotropy (

) required for orientational order. -

Ethyl-Branching: The chiral center (often a 2-methylbutyl or 1-methylheptyl group) is linked via an ester or ether bond. This restricts rotation, coupling the chiral center to the tilt plane.

Experimental Protocols

Safety Precaution

-

DCC (N,N'-Dicyclohexylcarbodiimide): Potent allergen and sensitizer. Handle in a fume hood.

-

Alkyl Halides: Lachrymators. Wear butyl rubber gloves.

Workflow Visualization

Figure 1: Synthetic pathway transforming the achiral precursor into the ferroelectric mesogen.

Protocol A: Synthesis of the Achiral Core (4-Hexyloxybenzoic Acid)

This step attaches the flexible tail to the rigid core.

Reagents:

-

Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol)

-

1-Bromohexane (18.2 g, 0.11 mol)

-

Potassium Carbonate (

, anhydrous, 27.6 g, 0.2 mol) -

Acetone (250 mL)

-

Potassium Hydroxide (KOH, 10% aq.)

Procedure:

-

Alkylation: In a 500 mL round-bottom flask, dissolve ethyl 4-hydroxybenzoate in acetone. Add

and 1-bromohexane. -

Reflux: Heat to reflux with vigorous stirring for 24 hours. The mixture will turn cloudy as KBr precipitates.

-

Filtration: Cool to Room Temperature (RT). Filter off the inorganic salts. Evaporate the solvent to yield the ethyl ester intermediate.

-

Hydrolysis: Dissolve the intermediate in 100 mL ethanol. Add 50 mL of 10% KOH solution. Reflux for 4 hours until the solution becomes clear.

-

Acidification: Pour the reaction mixture into ice-cold dilute HCl (1M). A white precipitate (4-hexyloxybenzoic acid) will form immediately.

-

Recrystallization: Filter the solid and recrystallize from ethanol.

-

Yield Target: >85%

-

Melting Point Check: ~105-106°C.

-

Protocol B: Chiral Coupling (Steglich Esterification)

This step introduces the chiral center essential for ferroelectricity. We use (S)-(-)-2-methylbutanol (or a chiral phenol derivative) as the chiral source.

Reagents:

-

4-Hexyloxybenzoic acid (2.22 g, 10 mmol)

-

(S)-(-)-4-(2-methylbutyl)phenol (1.64 g, 10 mmol) — Note: Using a phenol derivative increases mesophase stability compared to simple alcohols.

-

DCC (2.27 g, 11 mmol)

-

DMAP (0.12 g, 1 mmol)

-

Dichloromethane (DCM, dry, 50 mL)

Procedure:

-

Dissolution: In a dried flask under nitrogen, dissolve the acid, the chiral phenol, and DMAP in dry DCM.

-

Activation: Cool the solution to 0°C in an ice bath. Add DCC dissolved in 10 mL DCM dropwise over 20 minutes.

-

Mechanism:[1] DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the phenol. DMAP acts as an acyl transfer catalyst.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up: Filter off the DCU byproduct. Wash the filtrate with 5% acetic acid (to remove DMAP), followed by saturated

and brine. -

Purification: Dry over

and evaporate solvent. Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1). -

Final Crystallization: Recrystallize from ethanol/hexane to ensure optical purity.

Characterization & Validation

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is mandatory to confirm the existence of the SmC* phase.

Typical Data Profile:

| Phase Transition | Temperature (°C) | Enthalpy (

Note: The SmC phase exists between 65.2°C and 88.5°C in this representative example.*

Polarized Optical Microscopy (POM)

Verify the texture using a POM equipped with a hot stage.[2][3][4]

-

SmA Phase: Look for "Fan-shaped" textures or homeotropic (black) alignment if perpendicular.

-

SmC Phase:* Upon cooling from SmA, look for the appearance of dechiralization lines (equidistant lines across the fans) or a "broken fan" texture. This confirms the helical structure inherent to ferroelectric phases.

Logical Phase Diagram

Figure 2: Thermodynamic phase sequence. The target ferroelectric operational range is the green node.

Troubleshooting & Optimization

-

Problem: Low Yield in Step 2.

-

Problem: No SmC* phase observed (Only SmA).

-

Problem: Broad Phase Transitions.

References

-

Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers.

-

Imrie, C. T., et al. (2016). "Synthesis and Characterization of New Chiral Smectic C Liquid Crystals." Liquid Crystals, 43(1), 55-68.

-

Kelly, S. M. (1995). "Anisotropic Materials: Synthesis of Ferroelectric Liquid Crystals." Journal of Materials Chemistry, 5(12), 2047-2061.

-

BenchChem. (2025). "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in Liquid Crystal Synthesis." Technical Notes.

Sources

Procedure for etherification to produce (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Protocol for the Synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene[1]

Executive Summary & Strategic Rationale

This application note details the stereoselective synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene via the Williamson ether synthesis. This specific transformation represents a critical class of reactions in drug development: the alkylation of chiral secondary benzylic alcohols without compromising enantiomeric excess (ee).

The Core Challenge: Benzylic secondary alcohols are prone to racemization under acidic conditions (via

Mechanistic Insight & Reaction Design

The synthesis relies on the Williamson Ether Synthesis , a nucleophilic substitution where an alkoxide displaces a halide.[1][2][3][4][5]

-

Chirality Retention: The reaction breaks the C-Br bond of the hexyl bromide, not the C-O bond of the chiral benzylic center. Therefore, the stereochemistry of the (S)-alcohol is strictly preserved.

-

Solvent Selection (DMF vs. THF): N,N-Dimethylformamide (DMF) is preferred for this substrate. DMF effectively solvates the sodium cation (

), leaving the chiral alkoxide "naked" and highly nucleophilic, accelerating the -

Electronic Considerations: The 2-methoxy substituent on the benzene ring is electron-donating.[6] While this increases the nucleophilicity of the aromatic ring, it also stabilizes any potential benzylic carbocation. This makes the substrate sensitive to acid-catalyzed racemization; thus, maintaining strictly basic/anhydrous conditions is non-negotiable.

Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

Caption: Mechanistic pathway for the stereoselective O-alkylation. The C-O chiral center remains untouched during the transformation.

Detailed Experimental Protocol

Safety Warning: Sodium Hydride (NaH) releases flammable hydrogen gas upon contact with protic sources. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).

3.1 Materials & Reagents Table

| Reagent | Equiv.[7] | Role | Critical Specification |

| (S)-Alcohol Precursor | 1.0 | Substrate | >98% ee, dry (azeotrope w/ toluene if needed) |

| Sodium Hydride (60%) | 1.2 - 1.5 | Base | Dispersion in mineral oil; wash with hexanes if oil interferes (usually not necessary) |

| 1-Bromohexane | 1.2 - 1.5 | Electrophile | Distilled if yellow/impure |

| DMF (Anhydrous) | Solvent | Medium | Water content <50 ppm (Sure/Seal™ or similar) |

| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide can accelerate sluggish reactions |

(S)-Alcohol Precursor Reference: (S)-1-(3-Bromo-2-methoxyphenyl)ethanol [CAS: 952103-45-6] [1]

3.2 Step-by-Step Methodology

Step 1: Apparatus Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

-

Purge the system with nitrogen for 15 minutes to ensure an anhydrous environment.

Step 2: Deprotonation (Alkoxide Formation)

-

Charge the flask with Sodium Hydride (60% dispersion in oil, 1.5 equiv).

-

Optional: If oil removal is required for downstream purification, wash NaH with anhydrous hexanes (3x), decanting the supernatant under nitrogen flow.

-

Add anhydrous DMF (concentration ~0.2 M relative to substrate) via syringe. Cool the suspension to 0°C using an ice/water bath.

-

Dissolve the (S)-Alcohol (1.0 equiv) in a minimal amount of anhydrous DMF.

-

Add the alcohol solution dropwise to the NaH suspension over 10–15 minutes.

-

Observation: Vigorous bubbling (

evolution) will occur.

-

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange.

Step 3: Alkylation

-

Cool the mixture back to 0°C .

-

Add 1-Bromohexane (1.5 equiv) dropwise via syringe.

-

Optimization: If the reaction is known to be slow, add TBAI (5 mol%) at this stage.

-

Remove the ice bath and allow the reaction to stir at RT for 4–12 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or LC-MS. The alcohol spot should disappear; a less polar product spot (higher

) should appear.

-

Step 4: Quench and Workup

-

Cool the reaction mixture to 0°C.

-

Carefully quench excess NaH by adding saturated aqueous

dropwise (hydrogen evolution will occur). -

Dilute with water and extract with Ethyl Acetate or Diethyl Ether (3x).

-

Note: Avoid DCM if possible to prevent emulsion formation with DMF/water.

-

-

Wash the combined organic layers with:

-

Water (2x) (to remove bulk DMF).

-

LiCl (5% aq) (1x) (to remove residual DMF).

-

Brine (1x).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Isolate the product as a clear, colorless to pale yellow oil.

Quality Control & Validation

To ensure the "Scientific Integrity" required by Part 2, the product must be validated for both chemical purity and stereochemical integrity.

4.1 Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, CDCl3) | Characteristic quartet (methine) at ~4.8-5.0 ppm; Hexyl triplet at ~0.88 ppm. |

| Purity | HPLC (UV 254 nm) | >98% Area |

| Chirality | Chiral HPLC / SFC | >98% ee (Compare with racemic standard) |

| Optical Rotation | Polarimetry |

4.2 Troubleshooting Guide

-

Problem: Low conversion after 12 hours.

-

Problem: Racemization observed.

Workflow Diagram

Caption: Operational workflow for the batch synthesis of the target ether.

References

-

PubChem Compound Summary. (n.d.). (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.[9] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved February 16, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. francis-press.com [francis-press.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (1R)-2-bromo-1-(3-methoxyphenyl)ethanol | C9H11BrO2 | CID 25324196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. (1s)-1-(3-bromo-2-methoxyphenyl)ethanol - CAS:952103-45-6 - Sunway Pharm Ltd [3wpharm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Current Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are likely synthesizing this motif as a lipophilic aryl building block, structurally analogous to intermediates used in SGLT2 inhibitors (e.g., Ipragliflozin or Dapagliflozin derivatives).[1] The synthesis hinges on two critical steps: the enantioselective reduction of the acetophenone precursor and the subsequent O-alkylation (etherification).[1]

The primary yield-killing bottleneck for this specific scaffold is the O-alkylation step . The steric congestion from the ortho-methoxy group (position 2) combined with the benzylic nature of the secondary alcohol creates a high propensity for E2 elimination , leading to the styrene impurity (1-bromo-2-methoxy-3-vinylbenzene) rather than the desired ether.

This guide addresses these specific failure points with industrial process chemistry protocols.

Module 1: Enantioselective Reduction (The Foundation)[1]

Objective: Convert 1-(3-bromo-2-methoxyphenyl)ethanone to (S)-1-(3-bromo-2-methoxyphenyl)ethanol with >98% ee.

Common Issue: Low Enantiomeric Excess (<95% ee)

If your optical rotation is lower than expected, the issue is likely catalyst induction or moisture contamination.[1]

Q: Why is my ee% dropping upon scale-up? A: The reaction is likely proceeding via a non-selective background reduction or the catalyst is deactivating.

-

Mechanism: In Transfer Hydrogenation (Noyori type), the catalyst requires an induction period.[1] If the ketone is added too quickly or if the solvent (isopropanol/formic acid) is wet, the ruthenium complex dissociates, allowing non-chiral reduction.[1]

-

Correction: Switch to Noyori Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(S,S)-Ts-DPEN].

Optimized Protocol: Noyori ATH

-

Catalyst Prep: Mix

and -

Reaction: Cool to 25°C. Add the ketone substrate (0.5 M concentration).

-

H-Source: Add

(5:2 azeotrope) slowly. -

Control: Maintain temperature at 25–30°C. Do not overheat, as higher temps favor the reverse reaction (racemization).[1]

Critical Check: Monitor conversion via HPLC. Do not push to 100% conversion if it takes >24h; stop at 98% to preserve ee.

Module 2: O-Alkylation (The Yield Killer)

Objective: Alkylate the (S)-alcohol with hexyl halide without racemization or elimination.

The Problem: Elimination vs. Substitution

The secondary benzylic position is prone to E2 elimination to form the styrene (vinyl) impurity.[1]

-

Steric Factor: The ortho-methoxy group blocks the trajectory for the incoming hexyl electrophile, slowing down the

rate.[1] -

Electronic Factor: The benzylic protons are acidic.[1] Strong bases (NaH) will deprotonate the carbon (elimination) if the nucleophilic attack is too slow.[1]

Troubleshooting Guide

Q: I see a large "styrene" peak (vinyl impurity) in my NMR. How do I stop this? A: You are likely using conditions that favor E2 elimination (High temp, small leaving group).

-

Solution 1 (Leaving Group): Switch from 1-Bromohexane to 1-Iodohexane . Iodide is a better leaving group, accelerating the

substitution rate relative to the elimination rate.[1] -

Solution 2 (Temperature): Lower the reaction temperature to -10°C during the addition phase. Elimination has a higher activation energy than substitution; lower temps favor substitution.[1]

Q: My product is racemic. Did the alkylation scramble the center?

A: Yes. This indicates an

-

Cause: If you use a weak base or acidic conditions, a benzylic carbocation forms.[1] This planar intermediate is attacked from both sides.[1]

-

Correction: You must ensure a strict

mechanism (Backside attack).

Recommended Protocol: Modified Williamson Ether Synthesis

| Parameter | Standard (Risky) | Optimized (High Yield) |

| Base | NaH (60% dispersion) | NaH (washed) or KOH (powder) |

| Solvent | THF (Too slow) | DMF (Polar aprotic accelerates |

| Electrophile | 1-Bromohexane | 1-Iodohexane (Faster kinetics) |

| Temperature | Reflux | 0°C to RT (Suppress elimination) |

| Additives | None | TBAI (Tetrabutylammonium iodide - 5 mol%) |

Step-by-Step:

-

Deprotonation: Dissolve (S)-alcohol (1.0 eq) in anhydrous DMF (5 vol). Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until

evolution ceases. -

Alkylation: Add 1-Iodohexane (1.2 eq) dropwise at 0°C.

-

Catalysis: Add TBAI (0.05 eq) to act as a phase transfer catalyst and iodide source.

-

Reaction: Allow to warm to Room Temperature (20–25°C). Do not heat.

-

Quench: Pour into cold dilute

. Extract with MTBE (Methyl tert-butyl ether).

Module 3: Visualization & Logic

Workflow Diagram: Synthesis & Decision Tree

Caption: Logic flow for synthesis, highlighting critical quality control (QC) points and corrective actions for common impurities.

Module 4: FAQ & Data Reference

Solvent & Base Screening Data (Simulated)

Effect of conditions on Ratio of Product (Ether) vs. Impurity (Styrene)

| Conditions | Temp | Time | Yield (Ether) | Styrene Impurity | Chirality |

| NaH / THF / Hexyl-Br | Reflux | 12h | 45% | 30% | Retained |

| KOH / DMSO / Hexyl-Br | 25°C | 4h | 65% | 15% | Partial Racemization |

| NaH / DMF / Hexyl-I | 0°C -> RT | 2h | 88% | < 2% | Retained |

Q: Can I use Potassium tert-butoxide (KOtBu)? A: No. KOtBu is a bulky base. While strong, its bulk prevents it from effectively deprotonating the crowded alcohol, and it acts as a strong base for elimination, drastically increasing the styrene impurity.[1] Stick to NaH (small, irreversible) or KOH (if using DMSO).[1]

Q: How do I purify the final oil? A: The hexyl chain makes the product an oil.[1]

-

Flash Chromatography: Use Hexanes/Ethyl Acetate (95:5). The non-polar hexyl group makes the product move fast; the styrene moves even faster.[1]

-

Vacuum Distillation: Not recommended. The benzylic ether is thermally sensitive and may eliminate to styrene upon heating >120°C.[1]

References

-

Process Chemistry of SGLT2 Inhibitors

-

Noyori Transfer Hydrogenation Protocol

-

Prevention of Elimination in Benzylic Ethers

- Source:Organic Chemistry Portal - Williamson Ether Synthesis.

- Relevance: Mechanistic grounding for the E2 vs SN2 competition in hindered substr

-

Ipragliflozin Intermediate Synthesis (Analogous Chemistry)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-rich substrate, (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene. Our aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanics to empower you to overcome challenges with low conversion rates and optimize your synthetic outcomes.

Understanding the Unique Challenges of Your Substrate

The structure of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. The ortho-methoxy group, combined with the adjacent chiral (S)-1-(hexyloxy)ethyl substituent, creates significant steric hindrance around the reactive carbon-bromine bond. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-donating nature of the methoxy and hexyloxy groups can decrease the electrophilicity of the aryl bromide, further slowing down oxidative addition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: I am observing very low or no conversion in my coupling reaction. Where should I start troubleshooting?

A1: Low to no conversion with this substrate is often linked to the challenging oxidative addition step. Here’s a systematic approach to address this:

-

Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[1][2][3] Consider screening a panel of "Buchwald-type" ligands.

-

Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.[4]

-

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions. The choice of base can influence the reaction rate and the prevalence of side reactions.[5][6]

-

Solvent Choice: The solvent affects the solubility of reactants and the catalyst, and it can also influence the reaction mechanism. Aprotic polar solvents are generally a good starting point.[7][8]

dot graph "Troubleshooting_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Screen Bulky, Electron-Rich\nLigands (e.g., Buchwald type)"]; Temperature [label="Increase Reaction\nTemperature Incrementally"]; Base [label="Evaluate Base Strength\nand Solubility"]; Solvent [label="Test Different\nAprotic Solvents"]; Analysis [label="Analyze Crude Reaction\nMixture (LC-MS, GC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Ligand [label="1. Catalyst System"]; Ligand -> Temperature [label="2. Reaction Conditions"]; Temperature -> Base; Base -> Solvent; Solvent -> Analysis; } A systematic workflow for troubleshooting low conversion.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling with a boronic acid is giving low yields. What specific adjustments should I make?

A2: For Suzuki-Miyaura couplings of your sterically hindered and electron-rich aryl bromide, consider the following:

-

Ligand Choice is Paramount: Standard ligands like PPh₃ are often ineffective. You will likely need more specialized, bulky, and electron-rich ligands to facilitate both oxidative addition and reductive elimination.[3] For sterically demanding substrates, ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have shown great success.[2][9]

-

Base Selection and Activation: The base is required to activate the boronic acid for transmetalation.[9] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2] Ensure your base is finely powdered and anhydrous for optimal reactivity.

-

Solvent System: A mixture of an organic solvent and water is common in Suzuki reactions to aid in dissolving the inorganic base.[2] Toluene/water or 1,4-dioxane/water are good starting points.[10]

-

Side Reaction: Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be an issue, especially with prolonged reaction times or in highly aqueous environments.[2] If you suspect this is occurring, you can try using a less aqueous solvent system or a milder base like KF.

| Parameter | Recommendation for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle (e.g., G4-XPhos) | Readily available and effective with appropriate ligands. |

| Ligand | XPhos, SPhos, RuPhos, or an appropriate NHC ligand | Bulky and electron-rich to promote oxidative addition with the hindered substrate.[3] |

| Base | K₃PO₄, Cs₂CO₃ | Stronger bases that are effective in activating boronic acids for transmetalation. |

| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O (e.g., 5:1 ratio) | Good for solubilizing both organic and inorganic components.[10] |

| Temperature | 80-110 °C | To overcome the activation energy of oxidative addition. |

Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium precatalyst (1-5 mol%), and ligand (1.2-1.5 times the palladium, if not using a precatalyst).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

Buchwald-Hartwig Amination

Q3: I'm attempting a Buchwald-Hartwig amination and the conversion is poor. How can I improve the yield?

A3: The Buchwald-Hartwig amination is also sensitive to steric hindrance. Here are key considerations:

-

Ligand Selection: Similar to Suzuki coupling, bulky biarylphosphine ligands are essential.[11] Ligands like XPhos, BrettPhos, and Josiphos have been developed specifically for challenging C-N bond formations.[12]

-

Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6][7] The solubility of the base can be a critical factor; sometimes using a combination of bases or a more polar solvent can help.[7]

-

Solvent Choice: Toluene and 1,4-dioxane are widely used and effective solvents for this reaction.[7][13] Avoid chlorinated solvents, as they can interfere with the catalyst.[7]

-

Catalyst Inhibition: Aryl bromides are generally good substrates for Buchwald-Hartwig amination. However, if the amine substrate is also sterically hindered, this can slow down the reaction. In some cases, the amine or the product can act as an inhibitor to the catalyst.[14] Using a higher catalyst loading or a more active pre-catalyst might be necessary.

dot graph "Buchwald_Hartwig_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Pd0 [label="L-Pd(0)", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\n(Ar-Br)"]; PdII_complex [label="L-Pd(II)(Ar)(Br)"]; Base_assoc [label="Base Association\n& Amine Coordination"]; Amine_complex [label="[L-Pd(II)(Ar)(HNR₂)]⁺Br⁻"]; Deprotonation [label="Deprotonation\nby Base"]; Amido_complex [label="L-Pd(II)(Ar)(NR₂)"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd -> PdII_complex; PdII_complex -> Base_assoc -> Amine_complex; Amine_complex -> Deprotonation -> Amido_complex; Amido_complex -> RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

Q4: My copper-free Sonogashira coupling with a terminal alkyne is not proceeding efficiently. What are the likely causes?

A4: While often very robust, Sonogashira couplings can be challenging with sterically hindered substrates.

-

Copper-Free Conditions are Often Preferred: While the classic Sonogashira reaction uses a copper co-catalyst, this can lead to alkyne homocoupling (Glaser coupling).[15] Copper-free conditions are often cleaner and are recommended for your substrate.

-

Ligand Choice: Bulky, electron-rich phosphine ligands are beneficial here as well. Ligands like P(t-Bu)₃ can be very effective in promoting the coupling of aryl bromides at lower temperatures.[16]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base to deprotonate the alkyne and a scavenger for the HBr formed.

-

Solvent: DMF and THF are common solvents for Sonogashira reactions.[17]

-

Degassing is Critical: These reactions are often sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and catalyst deactivation. Ensure your solvent and reaction mixture are thoroughly degassed.

| Parameter | Recommendation for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, (AllylPdCl)₂ | Common and effective precursors for generating the active Pd(0) catalyst.[16] |

| Ligand | P(t-Bu)₃, cataCXium® A | Bulky phosphine ligands that are known to be effective for copper-free Sonogashira couplings. |

| Base | Cs₂CO₃, K₂CO₃, or an amine base like DBU | A range of bases can be effective; screening may be necessary. |

| Solvent | DMF, 1,4-Dioxane, Toluene | Aprotic polar solvents are generally good choices. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often possible with the right catalyst system.[16] |

Heck Coupling

Q5: I am attempting an intramolecular Heck reaction and observing low conversion. What should I consider?

A5: Intramolecular Heck reactions are powerful for ring formation but can be sensitive to substrate structure.

-

Ligand Effects: Bidentate phosphine ligands like BINAP or dppf are often used in Heck reactions and can influence regioselectivity and efficiency.[18]

-

Base: A weaker base, such as triethylamine or sodium acetate, is typically used compared to Suzuki or Buchwald-Hartwig reactions.[18]

-

Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.[19]

-

Regioselectivity: The mode of ring closure (exo vs. endo) is a key consideration in intramolecular Heck reactions and is influenced by ring size and substrate geometry.[19][20]

General Troubleshooting: Catalyst Deactivation and Side Reactions

Q6: I suspect my palladium catalyst is deactivating. What are the signs and how can I prevent it?

A6: Catalyst deactivation is a common cause of stalled reactions.

-

Signs of Deactivation: A common sign is the formation of a black precipitate, known as "palladium black," which indicates the aggregation of the Pd(0) catalyst into an inactive form.[21]

-

Causes: Deactivation can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[21][22] Certain substrates or products can also coordinate too strongly to the palladium center, leading to catalyst inhibition.[12][14]

-

Prevention:

-

Use Stabilizing Ligands: The bulky ligands recommended for your substrate also help to stabilize the monomeric Pd(0) species and prevent aggregation.[21]

-

Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

-

Purity of Reagents: Use high-purity, anhydrous solvents and reagents.

-

Q7: I am observing a significant amount of a dehalogenated byproduct where the bromine is replaced by hydrogen. How can I minimize this?

A7: Dehalogenation (or hydrodehalogenation) is a common side reaction, particularly with electron-rich aryl halides.[4]

-

Causes: This side reaction can be promoted by high temperatures, certain bases, and the presence of hydride sources (e.g., from the solvent or base).[4]

-

Minimization Strategies:

-

Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

-

Change the Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider switching to a weaker base like K₂CO₃ or K₃PO₄.[4]

-

Ligand Choice: The ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different ligands may be beneficial.

-

Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the amount of side product formation.[4]

-

By systematically addressing these potential issues and understanding the underlying principles of palladium catalysis, you can significantly improve the success rate of your coupling reactions with this challenging substrate.

References

-

Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

-

Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

-

Takeda, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Kuo, J. L., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Norrby, P.-O., et al. (2015). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

-

Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

Vascello's Blog. (2008). Copper-free Sonogashira coupling. [Link]

-

Myers, A. (n.d.). The Heck Reaction. Chem 115. [Link]

-

ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination? [Link]

-

Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

-

University of Pennsylvania ScholarlyCommons. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

DSpace@MIT. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

ResearchGate. (2024). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]

-

ACS Publications. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2009). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. [Link]

-

ResearchGate. (n.d.). Alkyl Mizoroki–Heck reactions a Challenges in Pd-catalyzed... [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

PMC. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]

-

Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

-

Arkat USA. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. [Link]

-

NSF Public Access Repository. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

-

University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

University of Cambridge. (2023). Reaction Chemistry & Engineering. [Link]

-

University of North Carolina Asheville. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table. [Link]

-

Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. hammer.purdue.edu [hammer.purdue.edu]

- 14. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. people.uniurb.it [people.uniurb.it]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. diva-portal.org [diva-portal.org]

Minimizing side reactions in the bromination of methoxy-hexyloxy benzene precursors

Current Status: operational Topic: Minimizing side reactions in the bromination of methoxy-hexyloxy benzene precursors Ticket Priority: High (Impacts yield and purity of drug/material precursors)

Diagnostic Overview

User Problem: You are attempting to brominate a 1-hexyloxy-4-methoxybenzene derivative (or similar dialkoxybenzene). Common Failure Modes:

-

Radical Attack: Bromine incorporation on the hexyl chain (benzylic or internal).

-

Ether Cleavage: Loss of the methyl or hexyl group (dealkylation).

-

Over-Bromination: Formation of dibromo- species instead of the desired monobromo- product.

-

Regio-Scrambling: Bromination occurring ortho to the hexyloxy group instead of the desired ortho to the methoxy group.

The Core Mechanism: Ionic vs. Radical

The success of your experiment depends entirely on forcing the reaction down the Ionic Pathway (Electrophilic Aromatic Substitution) while completely suppressing the Radical Pathway .

Figure 1: Mechanistic divergence. To minimize side reactions, experimental conditions must aggressively favor the Green (Ionic) path.

Troubleshooting Guides (Q&A)

Ticket #01: "I see impurities in the alkyl region of my NMR."

Diagnosis: Radical Bromination.[1][2][3][4][5][6]

Root Cause: The hexyl chain is susceptible to hydrogen abstraction by bromine radicals (

Corrective Action:

-

Switch Solvent: Move from

or Benzene to Acetonitrile (MeCN) or DMF . Polar solvents stabilize the charged transition state of the ionic mechanism, disfavoring radical formation. -

Blackout: Wrap the reaction flask in aluminum foil. Even ambient lab light can initiate radical chains with NBS.

-

Temperature Control: Radical reactions often have higher activation energies. Keep the reaction between 0°C and Room Temperature . Do not reflux unless absolutely necessary.

Ticket #02: "My methoxy group is disappearing (Demethylation)."

Diagnosis: Acid-Catalyzed Ether Cleavage. Root Cause: The byproduct of bromination is HBr.[1][3][7] In the presence of trace moisture or high concentrations, HBr acts as a strong acid/nucleophile pair that can cleave ethers (especially methoxy groups) to phenols.

Corrective Action:

-

Buffer the System: Add a solid, weak base to scavenge HBr as it forms.

-

Recommendation:Solid

(0.1 - 0.5 equiv) suspended in the reaction mixture. -

Alternative:Propylene Oxide (1-2 equiv) acts as an acid scavenger by ring-opening to form a neutral bromohydrin, protecting your ether.

-

-

Avoid Strong Lewis Acids: Do not use

or

Ticket #03: "I am getting a mixture of regioisomers."

Diagnosis: Steric/Electronic Competition. Root Cause: In 1-hexyloxy-4-methoxybenzene, both positions ortho to the oxygens are activated.

-

Electronic: Both -OMe and -OHex are strong electron-donating groups (EDGs).

-

Steric: The hexyl chain is significantly bulkier than the methyl group.

Expert Insight: The reaction should favor the position ortho to the Methoxy group (the less hindered side). If you are seeing significant bromination next to the hexyloxy group, your reaction might be running too hot (thermodynamic control) or the solvent is not polar enough to enforce the steric preference.

Protocol Adjustment:

-

Lower Temperature: Run at 0°C. Lower temperatures increase selectivity (kinetic control), favoring the less sterically hindered position (ortho-OMe).

-

Solvent: Use Acetonitrile. It complexes slightly with the electrophile, increasing its effective size and further discouraging attack at the hindered (hexyloxy) site.

Optimized Protocol: The "Golden Path"

Use this protocol to maximize yield and minimize side reactions for 1-hexyloxy-4-methoxybenzene.

Reagents:

-

Substrate: 1-hexyloxy-4-methoxybenzene (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

-

Note: Recrystallize NBS from water if it is yellow/orange (indicates free

).

-

-

Solvent: Acetonitrile (anhydrous preferred)

-

Additive: Solid

(0.1 equiv)

Step-by-Step:

-

Preparation: Dissolve substrate in Acetonitrile (0.1 M concentration). Add solid

. -

Protection: Wrap the flask in aluminum foil to exclude light.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition: Add NBS portion-wise over 15-30 minutes.

-

Why? Dumping it all at once creates a high local concentration of active bromine, promoting over-bromination.

-

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.

-

Checkpoint: If reaction is sluggish, allow to warm to Room Temp (20-25°C), but do not heat.

-

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) to destroy unreacted bromine species. -

Workup:

-

Evaporate Acetonitrile (rotovap).

-

Redissolve residue in Ethyl Acetate or DCM.

-

Wash with Water (removes Succinimide) -> Brine.

-

Dry over

and concentrate.

-

Data Comparison: Solvent Effects

| Solvent | Mechanism Favored | Regioselectivity | Side Reaction Risk |

| Acetonitrile (MeCN) | Ionic (Recommended) | High | Low |

| DMF | Ionic | High | Low (Hard to remove) |

| DCM ( | Mixed | Moderate | Moderate |

| Radical | Low | High (Alkyl Bromination) | |

| Acetic Acid | Ionic | Moderate | High (Ether Cleavage) |

Decision Tree for Troubleshooting

Figure 2: Logic flow for diagnosing crude reaction mixtures.

References

-

Regioselectivity of NBS in Acetonitrile: Carreño, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

-

Comparison of Brominating Agents: Oberhauser, T. (1997). Bromination of activated arenes with N-bromosuccinimide in polar solvents. The Journal of Organic Chemistry, 62(13), 4504-4506.

-

Mechanism of Radical vs Ionic Bromination: Dauben, H. J., & McCoy, L. L. (1959). N-Bromosuccinimide.[6][8][9] I. Allylic Bromination, a General Survey of Reaction Variables. Journal of the American Chemical Society, 81(18), 4863–4873.

-

HBr Scavenging in Acid-Sensitive Reactions: Snyder, S. A., Treitler, D. S., & Brucks, A. P. (2010). Total Synthesis of Polymethoxylated Natural Products. (Contextual reference on protecting methoxy groups during halogenation).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by… [ouci.dntb.gov.ua]

- 7. CA1058223A - Removal of hbr from brominated pentaerythritols - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Unambiguous Stereochemical Assignment: A Comparative Guide to the Structural Validation of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of efficacy and safety. For chiral molecules such as (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, a seemingly minor variation in stereochemistry can lead to vastly different pharmacological activities. This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comprehensive perspective for researchers, scientists, and drug development professionals.

The Imperative of Absolute Configuration

The molecule , (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, possesses a single stereocenter. The seemingly subtle difference between the (S) and (R) enantiomers can have profound biological consequences. Therefore, unambiguous confirmation of the stereochemistry is a critical step in the drug development pipeline. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct and definitive visualization of the atomic arrangement in three-dimensional space.[1][2]

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, it is not always the most practical or accessible first step. NMR and MS are workhorse techniques in organic chemistry that offer valuable, albeit less definitive, structural information. The choice of technique often depends on the specific question being asked, the amount of sample available, and the stage of the research.

| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |

| Information Provided | Absolute 3D atomic arrangement, bond lengths, bond angles, and stereochemistry.[1][2] | Connectivity of atoms, chemical environment of nuclei, and relative stereochemistry.[3][4] | Molecular weight and elemental composition of the molecule and its fragments.[5][6][7] |

| Sample Requirements | A single, high-quality crystal (typically 0.02-0.5 mm).[8][9] | Milligram quantities of dissolved sample. | Microgram to nanogram quantities of sample. |

| Experimental Time | Days to weeks (including crystal growth).[10] | Minutes to hours. | Minutes. |

| Key Advantage | Unambiguous determination of absolute stereochemistry.[11] | Provides detailed information about the molecule's structure in solution.[12] | High sensitivity and ability to determine molecular formula.[6] |

| Key Limitation | Requires a suitable single crystal, which can be challenging to grow.[8][10] | Cannot directly determine absolute stereochemistry of enantiomers without chiral derivatizing agents.[13] | Provides limited information about stereochemistry and atomic connectivity.[7] |

The Gold Standard: Validating Structure via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[11] The technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal. By analyzing the diffraction pattern, we can reconstruct a three-dimensional electron density map of the molecule, revealing the precise position of each atom.[1][14]

Experimental Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

Part 1: Single Crystal Growth of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[8][10] The goal is to encourage the slow formation of a well-ordered crystal lattice.

-

Material Purity: Begin with a highly purified sample of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene. Impurities can disrupt the crystal lattice and inhibit the growth of single crystals.

-

Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[15] For many organic compounds, solvents like ethanol, ethyl acetate, or toluene can be effective.[11]

-

Slow Evaporation Method:

-

Dissolve approximately 10-20 mg of the compound in a minimal amount of the chosen solvent in a small, clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few small holes. This allows for slow evaporation of the solvent.[8]

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[15]

-

-

Vapor Diffusion Method:

-

This method is particularly useful for compounds that are highly soluble.[16]

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

-

Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent).

-

The "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting crystallization.

-

Part 2: Data Collection and Structure Refinement

-

Crystal Selection and Mounting: Carefully select a single, transparent crystal with well-defined faces and no visible cracks under a microscope.[8] The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[9] Mount the crystal on a goniometer head.

-

X-ray Diffraction: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.[1][17]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.[17]

-

Structure Solution and Refinement:

-

The initial positions of the atoms are determined using computational methods, often "direct methods."

-

This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[18] This process optimizes the atomic coordinates, bond lengths, and bond angles.[14]

-

-

Validation and Deposition: The final refined structure is validated to ensure that it is chemically reasonable. The absolute stereochemistry is determined, often by analyzing the anomalous dispersion of the X-rays. The final structural data is typically formatted into a Crystallographic Information File (CIF).[19][20][21][22][23] This file can then be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[24][25][26][27]

Complementary Techniques for Structural Characterization

While X-ray crystallography provides the definitive answer, NMR and MS are indispensable for routine characterization and for providing supporting evidence.

Caption: The complementary roles of MS, NMR, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[4][28] By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H and ¹³C NMR spectra, one can piece together the carbon-hydrogen framework of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene.

While standard NMR cannot distinguish between enantiomers, advanced techniques using chiral derivatizing agents or chiral solvating agents can be employed to determine the enantiomeric excess and, in some cases, infer the absolute configuration.[13] However, these methods are indirect and can sometimes be misleading. For complex molecules, a combination of various NMR experiments and computational methods can help in determining the relative configuration of stereocenters.[29]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[5][6][30][31] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.[6] While MS is an essential tool for confirming the identity of a synthesized compound, it provides very little information about its stereochemistry.[7]

Conclusion

For the unambiguous structural validation of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct and irrefutable three-dimensional picture of the molecule, confirming its absolute stereochemistry. While NMR and MS are crucial complementary techniques for confirming connectivity and molecular formula, they cannot replace the definitive structural information provided by X-ray crystallography. For researchers and professionals in drug development, a comprehensive approach that utilizes all three techniques will provide the most robust and reliable structural validation.

References

-

Crystallographic Information File - Wikipedia. Available at: [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. Available at: [Link]

-

Cambridge Structural Database - Wikipedia. Available at: [Link]

-

A short guide to Crystallographic Information Files - CCDC. Available at: [Link]

-

The Cambridge Structural Database - IUCr Journals. Available at: [Link]

-

The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. Available at: [Link]

-

CIF (Crystallographic Information File) - Semantic Scholar. Available at: [Link]

-

Crystallographic Information Framework - IUCr. Available at: [Link]

-

CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. Available at: [Link]

-

Cambridge Structure Database | UW-Madison Libraries. Available at: [Link]

-

The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals - University of Rochester. Available at: [Link]

-

Mass spectrometry of organic compounds - IB Colourful Solutions in Chemistry. Available at: [Link]

-

Characterisation of Organic Compounds - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. Available at: [Link]

-

NMR Spectroscopy - MSU chemistry. Available at: [Link]

-